Regioisomeric Specificity: 2-(4-Bromo-3-fluorophenyl) vs. 1-(4-Bromo-3-fluorophenyl) Cyclopropanecarboxylic Acid
The 2-(4-bromo-3-fluorophenyl) regioisomer (attachment at the cyclopropane 2-position) is the specific building block required for the AZ13595491 pharmacophore, whereas the 1-substituted analog 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 749269-74-7) positions the carboxylic acid on the same carbon as the aryl group, altering the geometry incompatible with the indazole-6-phenylcyclopropylcarboxylic acid scaffold . The 2-substituted configuration provides a trans-cyclopropane motif that enables the (S,S)-cyclopropylcarboxylic acid stereochemistry identified as critical for GPR120 selectivity [1].
| Evidence Dimension | Regioisomeric position (attachment point to cyclopropane) |
|---|---|
| Target Compound Data | 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 1269493-48-2), trans-isomer CAS 2035422-03-6 |
| Comparator Or Baseline | 1-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 749269-74-7) with carboxylic acid attached to C1 bearing aryl group |
| Quantified Difference | Structural difference: 2-substitution enables trans-cyclopropane geometry vs. 1-substitution yields geminal substitution pattern |
| Conditions | Structural analysis and SAR studies in GPR120 agonist development |
Why This Matters
Procurement of the correct regioisomer is essential for successful synthesis of AZ13595491-class compounds; the 1-substituted isomer cannot replicate the required stereoelectronic properties.
- [1] McCoull W, et al. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. J Med Chem. 2017;60(7):3187-3197. View Source
